![molecular formula C16H17NO9 B1225778 Xanthurenic acid 8-O-glucoside CAS No. 97451-32-6](/img/structure/B1225778.png)
Xanthurenic acid 8-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthurenic acid 8-O-glucoside is a natural product found in Cortinarius cardinalis with data available.
Scientific Research Applications
Biosynthesis in Drosophila
Xanthurenic acid 8-O-glucoside is a side metabolite in the tryptophan-xanthommatin pathway in Drosophila. The biosynthesis involves the enzyme UDP-glucosyltransferase, which utilizes xanthurenic acid. This process was studied in Drosophila melanogaster, particularly in the vermilion purple mutant, providing insights into the metabolic pathways in these organisms (Real & Ferré, 1990).
Renal Effects in Rats
Xanthurenic acid 8-O-β-D-glucoside has shown significant diuretic, natriuretic, and kaluretic properties in rats. These effects are independent of changes in renal hemodynamics or arterial blood pressure. This compound's renal action is thought to be mediated partly by nitric oxide-dependent mechanisms (Hoffman et al., 2013).
Distribution in Drosophila Species
The distribution of xanthurenic acid glucoside was studied in various Drosophila species. The compound was found in 10 species, with a focus on understanding the metabolites of the dihydroxanthommatin pathway (Real & Ferré, 1989).
Role in Human Cataracts
Xanthurenic acid 8-O-β-D-glucoside accumulates in the human brunescent cataractous lens and acts as a cataractogenic agent. Its photodynamic properties suggest it contributes to the oxidative burden in the aging human lens, potentially playing a role in cataract formation (Thiagarajan et al., 2002).
Natriuretic Hormone Properties
Xanthurenic acid 8-O-β-D-glucoside, along with xanthurenic acid 8-O-sulfate, has been identified as a potential natriuretic hormone, modulating renal sodium excretion (Bricker et al., 2014).
properties
CAS RN |
97451-32-6 |
---|---|
Product Name |
Xanthurenic acid 8-O-glucoside |
Molecular Formula |
C16H17NO9 |
Molecular Weight |
367.31 g/mol |
IUPAC Name |
4-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO9/c18-5-10-12(20)13(21)14(22)16(26-10)25-9-3-1-2-6-8(19)4-7(15(23)24)17-11(6)9/h1-4,10,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)/t10-,12-,13+,14-,16-/m1/s1 |
InChI Key |
MYFHOUJDPFBJLH-RSQMQNDGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
Other CAS RN |
97451-32-6 |
synonyms |
cardinalic acid xanthurenic acid 8-O-beta-D-glucoside xanthurenic acid 8-O-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.